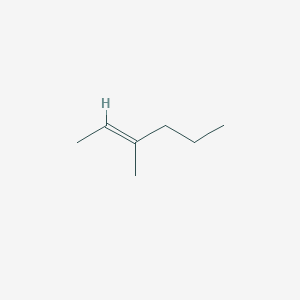

3-Methyl-2-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73931. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUSXQSKCZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871207 | |

| Record name | 3-methyl-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17618-77-8 | |

| Record name | 3-methyl-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of (E)-3-methylhex-2-ene

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-3-methylhex-2-ene

Abstract

Introduction

(E)-3-methylhex-2-ene is a trisubstituted alkene of interest in organic synthesis. The precise control of stereochemistry in alkene synthesis is critical, as the geometric configuration of the double bond can significantly influence the biological activity and physical properties of a molecule. The Wittig reaction is a cornerstone of olefination chemistry, converting aldehydes and ketones into alkenes. However, the standard Wittig reaction with unstabilized ylides typically favors the formation of (Z)-alkenes.

To achieve the desired (E)-stereoselectivity for a trisubstituted alkene like 3-methylhex-2-ene, a modification of the Wittig reaction is required. The Schlosser modification provides a reliable route to (E)-alkenes by using a second equivalent of a strong base at low temperatures to generate a β-oxido ylide intermediate, which equilibrates to the more stable threo-lithiobetaine before elimination. This guide details a proposed from 2-pentanone and ethyltriphenylphosphonium bromide via this E-selective pathway.

Synthetic Pathway Overview

The synthesis is a two-stage process performed in a single pot. The first stage is the in situ generation of the ethylidene triphenylphosphorane ylide from its corresponding phosphonium salt. The second stage involves the Schlosser-modified Wittig reaction with 2-pentanone to yield the target (E)-alkene.

Caption: Overall synthetic pathway for (E)-3-methylhex-2-ene.

Detailed Experimental Protocol

This protocol is adapted from established Schlosser modification procedures for E-selective olefination.[1][2] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

3.1 Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Molarity (if applicable) | Quantity | Moles (mmol) |

| Ethyltriphenylphosphonium bromide | 1530-32-1 | 371.25 | - | 4.08 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL | - |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 8.8 mL | 22.0 |

| 2-Pentanone | 107-87-9 | 86.13 | - | 0.86 g (1.0 mL) | 10.0 |

| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | - | 0.82 g (1.05 mL) | 11.0 |

| Pentane | 109-66-0 | 72.15 | - | As needed for workup | - |

| Saturated aq. NH₄Cl solution | 12125-02-9 | - | - | As needed for workup | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed for drying | - |

3.2 Step-by-Step Procedure

-

Phosphonium Salt Suspension: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol). Add 80 mL of anhydrous THF to create a suspension.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the first equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. The suspension will turn into a deep orange/red solution as the ylide forms. Stir the solution at 0 °C for 1 hour.

-

Betaine Formation: Cool the ylide solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of 2-pentanone (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF. Add the 2-pentanone solution to the cold ylide solution dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. At this stage, the lithium-coordinated erythro-betaine is predominantly formed.

-

Deprotonation to β-oxido Ylide: While maintaining the temperature at -78 °C, add the second equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise. The solution color may deepen. Stir for an additional 30 minutes at -78 °C.

-

Stereochemical Equilibration: Prepare a solution of tert-butanol (0.82 g, 11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the threo-betaine, which is thermodynamically more stable.

-

Elimination and Quenching: After stirring for 15 minutes, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 2 hours to ensure complete elimination to the alkene and triphenylphosphine oxide.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with pentane (3 x 40 mL). Combine the organic layers. The triphenylphosphine oxide byproduct is poorly soluble in pentane and much of it may precipitate, which can be removed by filtration before or after extraction.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product is a mixture of (E)-3-methylhex-2-ene and residual triphenylphosphine oxide. The alkene is volatile and can be purified by fractional distillation under atmospheric pressure.

3.3 Expected Results

| Parameter | Expected Value |

| Yield | 50-70% (Typical for Wittig with simple ketones) |

| Stereoselectivity (E:Z) | >95:5 (Expected from Schlosser modification) |

| Product Appearance | Colorless liquid |

| Boiling Point | ~95-100 °C (Estimated) |

| Byproduct | Triphenylphosphine oxide (White crystalline solid) |

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedure, from setup to final product isolation.

References

A Technical Guide to the Chemical Properties of 3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic profile of 3-Methyl-2-hexene. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for key synthetic and transformation reactions are also provided as representative methodologies.

Physicochemical and Thermodynamic Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. It exists as two geometric isomers, (E)- and (Z)-3-methyl-2-hexene. The physical and thermodynamic properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1][2][3][4] |

| Molecular Weight | 98.19 g/mol | [1][2][4][5] |

| CAS Number | 17618-77-8 (for the mixture of isomers) | [1][4] |

| (E)-isomer CAS | 20710-38-7 | [1] |

| (Z)-isomer CAS | 10574-36-4 | |

| Appearance | Colorless liquid | |

| Density | 0.714 - 0.72 g/cm³ | [1][3][6] |

| Boiling Point | 94 - 97.3 °C at 760 mmHg | [1][3][6][7] |

| Melting Point | -129 °C | [7] |

| Flash Point | Data not consistently available | [1] |

| Refractive Index | Data not consistently available | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Octanol/Water Partition Coefficient (logP) | 2.75 - 3.3 | [1][5] |

Table 2: Thermodynamic Properties

| Property | Value | Reference(s) |

| Enthalpy of Vaporization (ΔvapH°) | 34.3 kJ/mol | [8] |

| Critical Temperature (Tc) | 266 °C (539.15 K) | [7] |

| Critical Pressure (Pc) | 28.6 atm | [7] |

| Critical Volume (Vc) | 400.57 cm³/mol | [7] |

Spectroscopic Data

The structural elucidation of this compound and its isomers is accomplished through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Expected signals include those for the vinylic proton, allylic protons, and aliphatic protons of the methyl and propyl groups. The coupling constants and chemical shifts will differ between the (E) and (Z) isomers. |

| ¹³C NMR | Distinct signals for the two sp² hybridized carbons of the double bond and the five sp³ hybridized carbons are expected. The chemical shifts provide information on the carbon skeleton.[5] |

| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching from the alkyl and alkenyl groups, and a C=C stretching vibration for the double bond. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 98. Fragmentation patterns will be characteristic of the branched alkene structure.[5] |

Chemical Reactivity and Experimental Protocols

As an alkene, this compound undergoes a variety of addition reactions across its carbon-carbon double bond. The trisubstituted nature of the double bond influences the regioselectivity of these reactions.

Synthesis of this compound

A common method for the synthesis of alkenes like this compound is the dehydration of a corresponding alcohol.

Experimental Protocol: Dehydration of 3-Methyl-2-hexanol

This protocol describes a representative acid-catalyzed dehydration to produce this compound. The reaction typically yields a mixture of isomers.

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

Reagents: Place 20 mL of 3-methyl-2-hexanol into the 100 mL round-bottom flask. Cautiously add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the alcohol while swirling. Add a few boiling chips.

-

Dehydration: Gently heat the mixture. The alkene and water will co-distill. The temperature at the head of the fractionating column should be maintained below 100°C.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and finally 10 mL of brine.

-

Drying and Purification: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation, collecting the fraction boiling between 94-98°C.

-

Characterization: Characterize the product using GC-MS and NMR to determine the isomeric ratio and confirm the structure.

Addition Reactions

3.2.1 Hydrogenation

Hydrogenation of this compound reduces the double bond to yield 3-methylhexane.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a suitable pressure vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent such as ethanol.

-

Reaction Setup: Add a solution of this compound in ethanol to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield 3-methylhexane. Confirm the product structure by NMR, noting the disappearance of vinylic proton signals.

3.2.2 Hydrohalogenation

The addition of hydrogen halides (e.g., HBr) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond. In the presence of peroxides, the reaction proceeds via a radical mechanism, leading to the anti-Markovnikov product.

Experimental Protocol: Hydrobromination (Markovnikov Addition)

-

Reaction Setup: Dissolve this compound in a non-nucleophilic solvent like dichloromethane in a round-bottom flask, and cool the solution in an ice bath.

-

Addition: Bubble anhydrous HBr gas through the solution, or add a solution of HBr in acetic acid dropwise with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup: Pour the reaction mixture into cold water. Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield 2-bromo-3-methylhexane.

3.2.3 Halogenation

The addition of halogens, such as bromine (Br₂), results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve this compound in an inert solvent like carbon tetrachloride or dichloromethane in a flask protected from light.

-

Addition: Add a solution of bromine in the same solvent dropwise to the alkene solution with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts. Continue addition until a faint bromine color persists.

-

Workup: Evaporate the solvent under reduced pressure. The resulting product, 2,3-dibromo-3-methylhexane, can be used directly or purified by recrystallization or distillation if necessary.

3.2.4 Oxidation

Experimental Protocol: Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds. The workup conditions determine the final products.

-

Ozonolysis: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and cool to -78°C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating excess ozone.

-

Workup (Reductive): Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust in water, and allow the mixture to warm to room temperature. This workup yields propanal and butan-2-one.

-

Workup (Oxidative): Alternatively, after purging excess ozone, add hydrogen peroxide (H₂O₂) for an oxidative workup. This will oxidize the initially formed propanal to propanoic acid, while the butan-2-one remains unchanged.

-

Purification: The products are isolated by extraction and purified by distillation or chromatography.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It may be fatal if swallowed and enters airways.[5] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood. Avoid sources of ignition.

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the safety or efficacy of the described procedures. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. sciepub.com [sciepub.com]

- 5. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Methyl-2-hexene CAS registry number and structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-hexene, detailing its chemical identity, physical properties, and key experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity and Structure

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It exists as a mixture of two geometric isomers, (E)- and (Z)-3-methyl-2-hexene. The general structure consists of a six-carbon hexene backbone with a methyl group substituted at the third carbon position and a double bond originating at the second carbon.

CAS Registry Numbers:

-

Mixture of (E) and (Z) isomers: 17618-77-8[1]

-

(E)-3-methyl-2-hexene (trans): 20710-38-7[2]

-

(Z)-3-methyl-2-hexene (cis): 10574-36-4[3]

Below is a graphical representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Data is provided for the isomeric mixture and individual stereoisomers where available.

| Property | (Z)-3-Methyl-2-hexene | (E)-3-Methyl-2-hexene | Mixture/Unspecified | Reference(s) |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₇H₁₄ | [2][4] |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol | 98.19 g/mol | [2][4] |

| Boiling Point | 97.26°C | 94-95°C | 94-97.3°C | [3][5][6] |

| Melting Point | -118.5°C | - | - | [3] |

| Density | 0.7114 g/cm³ | - | 0.714-0.72 g/cm³ | [3][5][6] |

| Refractive Index | 1.4100 | - | 1.414 | [3][6] |

| LogP (Octanol/Water) | - | - | 2.75270 | [6] |

| Vapor Pressure | - | - | 48.1 mmHg at 25°C | [6] |

Experimental Protocols

Synthesis via Dehydration of 3-Methyl-2-hexanol

A common method for alkene synthesis is the acid-catalyzed dehydration of a corresponding alcohol. In this case, this compound would be prepared from 3-methyl-2-hexanol. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene, which would be this compound.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via alcohol dehydration.

Detailed Methodology (Adapted from Dehydration of 2-Methylcyclohexanol and t-Amyl Alcohol): [7][8]

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column wrapped in glass wool or foil, a condenser, and a receiving flask cooled in an ice bath.

-

Reaction Mixture: To the round-bottom flask, add the starting alcohol, 3-methyl-2-hexanol. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly and with constant swirling, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). A typical ratio is approximately 1 part acid to 3 parts alcohol by volume.

-

Distillation: Add boiling chips to the flask and heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products. Collect the distillate, which will be a mixture of alkenes and water.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with a saturated sodium chloride (brine) solution.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂).

-

Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to purify the this compound product, collecting the fraction that boils in the expected range (approx. 94-97°C).

Synthesis via Wittig Reaction

The Wittig reaction provides a highly reliable method for forming a C=C double bond with regiochemical control. To synthesize this compound, the reaction would involve an ylide formed from an ethylphosphonium salt reacting with 2-pentanone.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Methodology (Generalized Protocol): [9][10][11]

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir for approximately 30-60 minutes.

-

Carbonyl Addition: While maintaining the inert atmosphere and low temperature, add a solution of 2-pentanone in anhydrous THF to the ylide solution dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether or hexanes).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield this compound. The byproduct, triphenylphosphine oxide, is often removed during this step.

Analytical Characterization Protocols

GC-MS is a primary technique for separating and identifying the components of volatile mixtures.

-

Sample Preparation: For a neat liquid sample, prepare a dilute solution (e.g., 1 µL of this compound in 1 mL of a volatile solvent like hexane or dichloromethane).

-

Instrumentation (Typical Parameters):

-

GC System: Agilent 7890B GC or similar.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 240°C.[12]

-

Injector: Split/splitless injector, typically in split mode to avoid column overload.

-

-

MS System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for identification. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for an aliphatic alkene.[1] Kovats retention indices can also be used for identification.[2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the vinylic proton, allylic protons, and aliphatic protons of the ethyl and methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom, including the two sp²-hybridized carbons of the double bond and the five sp³-hybridized carbons.[3][4][13]

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Neat Liquid): Place a small drop of the pure liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[2][5]

-

Alternatively (ATR): Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Absorptions: For this compound, characteristic peaks would include:

-

C-H stretch (sp² hybridized): Just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[14]

-

C-H stretch (sp³ hybridized): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[14]

-

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.[14]

-

C-H bend (out-of-plane): In the fingerprint region (below 1000 cm⁻¹), characteristic of the substitution pattern of the alkene.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][15][16]

-

Hazards: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways (aspiration hazard).[16]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Wear protective gloves, safety glasses, and flame-retardant lab coats.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

References

- 1. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Dehydration of an alcohol [cs.gordon.edu]

- 7. sites.nvcc.edu [sites.nvcc.edu]

- 8. total-synthesis.com [total-synthesis.com]

- 9. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. spectrabase.com [spectrabase.com]

- 13. beyondbenign.org [beyondbenign.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-2-hexene, focusing on their synthesis, separation, and characterization. Due to the substitution pattern around its carbon-carbon double bond, this compound exists as two geometric isomers: (E)-3-methyl-2-hexene and (Z)-3-methyl-2-hexene. This document details stereoselective synthetic protocols for each isomer, methods for their separation and purification, and a comparative analysis of their physicochemical and spectroscopic properties. All quantitative data is summarized for easy reference, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction to the Stereoisomers of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. The presence of a double bond between the second and third carbon atoms, with different substituent groups on each carbon of the double bond, gives rise to geometric isomerism.[1][2] The two stereoisomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

(Z)-3-Methyl-2-hexene: In this isomer, the higher priority groups on each carbon of the double bond (the methyl group on C3 and the ethyl group on C2) are on the same side of the double bond. This is also commonly referred to as the cis isomer.

-

(E)-3-Methyl-2-hexene: In this isomer, the higher priority groups are on opposite sides of the double bond. This is also commonly referred to as the trans isomer.

The distinct spatial arrangement of the substituent groups in the (E) and (Z) isomers results in differences in their physical and spectroscopic properties, which are critical for their identification and separation.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for the (E) and (Z) isomers of this compound is presented below. These values are essential for the identification and characterization of the individual stereoisomers.

| Property | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |

| Molecular Formula | C₇H₁₄[3] | C₇H₁₄[4] |

| Molecular Weight | 98.19 g/mol [3] | 98.19 g/mol [4] |

| CAS Number | 20710-38-7[3] | 10574-36-4[4] |

| Boiling Point | 94 °C | 94 °C |

| Melting Point | -129 °C | -119 °C |

| Density | Not available | Not available |

| Refractive Index | Not available | Not available |

| ¹H NMR (δ, ppm) | Predicted | Predicted |

| H2 | ~5.3 (q) | ~5.2 (q) |

| H4 | ~2.0 (q) | ~2.1 (q) |

| CH₃ (on C2) | ~1.6 (d) | ~1.7 (d) |

| CH₃ (on C3) | ~1.0 (s) | ~1.0 (s) |

| CH₂ (ethyl) | ~1.4 (sextet) | ~1.4 (sextet) |

| CH₃ (ethyl) | ~0.9 (t) | ~0.9 (t) |

| ¹³C NMR (δ, ppm) | Predicted | Predicted |

| C1 | ~13.5 | ~14.0 |

| C2 | ~125.0 | ~124.5 |

| C3 | ~135.0 | ~134.0 |

| C4 | ~34.0 | ~28.0 |

| C5 | ~23.0 | ~23.5 |

| C6 | ~14.0 | ~14.2 |

| C7 (methyl on C3) | ~16.0 | ~23.0 |

| Kovats Retention Index | 702 - 716 (Standard non-polar)[3] | 692 - 717 (Standard non-polar)[4] |

Stereoselective Synthesis Protocols

The synthesis of stereochemically pure alkenes is a fundamental challenge in organic chemistry. For this compound, different olefination reactions can be employed to selectively synthesize either the (E) or (Z) isomer.

Synthesis of (Z)-3-Methyl-2-hexene via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The use of non-stabilized ylides generally leads to the formation of the (Z)-alkene as the major product.[5]

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product will contain the desired (Z)-alkene and triphenylphosphine oxide. The triphenylphosphine oxide can be largely removed by precipitation from a non-polar solvent like hexane.

-

Further purify the (Z)-3-methyl-2-hexene by fractional distillation.

-

Synthesis of (E)-3-Methyl-2-hexene via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that typically yields (E)-alkenes with high stereoselectivity.[6][7]

Reaction Scheme:

Experimental Protocol:

-

Generation of the Phosphonate Anion:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add diethyl ethylphosphonate (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, until the evolution of hydrogen gas ceases.

-

-

HWE Reaction:

-

Cool the solution of the phosphonate anion to 0 °C.

-

Add 2-pentanone (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (E)-3-methyl-2-hexene.

-

Separation and Characterization Protocols

Separation of (E) and (Z) Isomers

While stereoselective synthesis aims to produce a single isomer, often a mixture of both is obtained. The separation of these isomers can be achieved by physical methods.

Fractional Distillation: Due to the slight difference in their boiling points, fractional distillation can be employed to separate the (E) and (Z) isomers.[8] A distillation column with a high number of theoretical plates is recommended for efficient separation.

Preparative Gas Chromatography: For obtaining highly pure samples of each isomer, preparative gas chromatography is an effective technique. The isomers will have different retention times on a suitable GC column, allowing for their collection as they elute.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the isomers of this compound.

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) or a polar capillary column (e.g., Carbowax) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The (E) and (Z) isomers will exhibit different retention times. The mass spectrum for both isomers will be very similar, showing a molecular ion peak at m/z 98 and characteristic fragmentation patterns for C₇H₁₄ alkenes. Identification can be confirmed by comparing the obtained retention times and mass spectra with those of authentic standards or with data from spectral libraries.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of the (E) and (Z) isomers.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR:

-

The chemical shift of the vinylic proton (H2) will differ slightly between the two isomers.

-

The coupling constants between the vinylic proton and the protons on the adjacent carbons will also be characteristic.

-

-

¹³C NMR:

-

The chemical shifts of the carbon atoms, particularly the allylic carbons (C4 and the methyl carbon on C3), will be different for the (E) and (Z) isomers due to steric effects (the γ-gauche effect). The allylic carbons in the more sterically hindered (Z)-isomer are expected to be shielded (shifted upfield) compared to the (E)-isomer.

-

Visualized Logical Relationships

Stereoisomer Relationship

References

- 1. rsc.org [rsc.org]

- 2. Julia Olefination [organic-chemistry.org]

- 3. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. vurup.sk [vurup.sk]

Navigating the Stereochemistry of 3-Methyl-2-hexene: A Technical Guide to Its Isomers

For Immediate Release

This technical guide provides an in-depth analysis of the isomers of 3-methyl-2-hexene, tailored for researchers, scientists, and drug development professionals. The document elucidates the IUPAC nomenclature, summarizes key physicochemical properties, and outlines experimental methodologies for the synthesis and characterization of these compounds.

IUPAC Nomenclature and Isomerism

This compound, a heptene isomer with the chemical formula C₇H₁₄, exists as a pair of geometric isomers due to the restricted rotation around the carbon-carbon double bond at the second position. The substitution pattern at this double bond—specifically, the presence of two different groups on each of the two doubly bonded carbon atoms—gives rise to stereoisomerism.[1][2]

The unambiguous naming of these isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules to assign E and Z configurations. In this system, the substituents on each carbon of the double bond are assigned priorities based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite").

For this compound, the two isomers are:

-

(Z)-3-Methyl-2-hexene

-

(E)-3-Methyl-2-hexene

The relationship between these isomers is a fundamental concept in stereochemistry, representing molecules with the same connectivity but different spatial arrangements of atoms.

Physicochemical Properties

A compilation of available quantitative data for the isomers of this compound is presented below. These properties are critical for designing separation protocols, predicting reactivity, and ensuring proper handling and storage.

| Property | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |

| IUPAC Name | (E)-3-methylhex-2-ene | (Z)-3-methylhex-2-ene |

| Synonyms | trans-3-Methyl-2-hexene | cis-3-Methyl-2-hexene |

| CAS Number | 20710-38-7 | 10574-36-4 |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| Boiling Point | 97.3 °C at 760 mmHg | 97.3 °C at 760 mmHg[3] |

| Density | 0.714 g/cm³ | 0.714 g/cm³[3] |

| Refractive Index | 1.414 | 1.414[3] |

Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction is a robust method for the synthesis of alkenes from carbonyl compounds and is a suitable approach for preparing the isomers of this compound.[4][5][6][7][8][9][10][11] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one required for this synthesis, typically favor the formation of the (Z)-isomer, while the Schlosser modification can be employed to favor the (E)-isomer.[5]

A plausible synthetic route involves the reaction of 2-pentanone with the ylide generated from ethyltriphenylphosphonium bromide.

Generalized Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium) is added dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction with Ketone: A solution of 2-pentanone in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by fractional distillation or column chromatography.

Isomer Characterization

Gas Chromatography (GC): Due to slight differences in their boiling points and polarities, the (E) and (Z) isomers of this compound can be separated and quantified using high-resolution capillary gas chromatography. A nonpolar stationary phase is typically suitable for this separation. The isomer with the lower boiling point is expected to have a shorter retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of the (E) and (Z) isomers. In ¹H NMR, the coupling constants between the vinylic protons can be diagnostic. For the (Z)-isomer, the coupling constant is typically smaller than for the (E)-isomer. In ¹³C NMR, the chemical shifts of the allylic carbons can differ due to steric effects (the γ-gauche effect), providing another means of differentiation.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and desired purity levels. Researchers should consult relevant literature and adhere to all laboratory safety guidelines.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsrc [chemsrc.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] As an alkene, its physical characteristics are largely dictated by its molecular weight and the presence of a carbon-carbon double bond, which introduces the possibility of cis/trans (or Z/E) isomerism. This guide provides a comprehensive overview of the core physical properties of this compound, offering quantitative data, detailed experimental protocols for property determination, and a logical workflow for its characterization. The information presented is intended to support research and development activities where this compound may be utilized as a reagent, intermediate, or reference standard.

Core Physical Properties

The physical properties of this compound can vary slightly depending on the specific isomer. The following table summarizes the key quantitative data available for its common forms.

| Physical Property | (Z)-3-Methyl-2-hexene (cis) | (E)-3-Methyl-2-hexene (trans) | Mixture/Unspecified |

| Molecular Formula | C₇H₁₄[2] | C₇H₁₄ | C₇H₁₄[1][3] |

| Molecular Weight | 98.19 g/mol [2][4] | 98.19 g/mol [5] | 98.19 g/mol [1][3] |

| Boiling Point | 97.26°C[4] | 94°C | 94°C to 97.3°C[3][6] |

| Melting Point | -118.5°C[4] | -129°C[7] | Not Available |

| Density | 0.7114 g/cm³[4] | Not Available | 0.714 to 0.72 g/cm³[3][6] |

| Refractive Index | 1.4100[4] | Not Available | Not Available |

| Solubility | Insoluble in water, soluble in organic solvents.[8] | Insoluble in water, soluble in organic solvents.[8] | Insoluble in water, soluble in organic solvents.[8] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the identification, purification, and application of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid samples like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into the Thiele tube, which is filled with mineral oil to a level above the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube facilitates convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9] Record this temperature.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a precise boiling point determination.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[10]

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

The liquid sample (this compound)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration (Determining the Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer (m_water).

-

Using the known density of water at the measured temperature, calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Insert the stopper, wipe away any excess liquid, and ensure the outside is dry.

-

Weigh the sample-filled pycnometer (m_sample).

-

The mass of the this compound is (m_sample - m_empty).

-

-

Calculation:

-

Calculate the density of this compound using the formula: ρ_sample = (m_sample - m_empty) / V.[11]

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[12] It is measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to circulate water through the refractometer prisms, typically at 20°C)

-

Dropper or pipette

-

The liquid sample (this compound)

-

Soft lens tissue

-

Ethanol or acetone (for cleaning)

Procedure:

-

Setup and Calibration:

-

Turn on the refractometer's light source.

-

Ensure the circulating water bath is set to the desired temperature (e.g., 20°C) and that water is flowing through the instrument's prisms.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

-

Sample Application:

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[13]

-

Close the prisms together firmly.

-

-

Measurement:

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If a colored band appears at the boundary, turn the chromaticity adjustment knob until the boundary becomes a sharp, colorless line.

-

Fine-tune the adjustment so that the boundary line is precisely at the center of the crosshairs.

-

-

Reading the Value:

-

Press the switch to illuminate the internal scale and read the refractive index value directly. The value is typically reported to four decimal places.

-

-

Cleaning:

-

After the measurement, clean the prism surfaces immediately with a soft tissue moistened with ethanol or acetone.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. This compound | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CIS this compound CAS#: 10574-36-4 [m.chemicalbook.com]

- 5. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methylhex-2-ene | CAS#:17618-77-8 | Chemsrc [chemsrc.com]

- 7. trans-3-methyl-2-hexene [stenutz.eu]

- 8. Cas 59643-72-0,2,2,4-TRIMETHYL-3-HEXENE | lookchem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. davjalandhar.com [davjalandhar.com]

molecular weight and formula of 3-Methyl-2-hexene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-hexene, a valuable building block in organic synthesis. The document details its molecular formula, weight, and other key physicochemical data. Furthermore, it outlines a representative synthetic protocol and illustrates its structural relationship with its isomers, offering insights for its potential applications in research and development.

Core Compound Data

This compound is an unsaturated hydrocarbon with the chemical formula C7H14.[1][2] Its structure consists of a six-carbon hexene backbone with a methyl group at the third position and a double bond originating at the second carbon. This arrangement allows for the existence of stereoisomers, namely the (E) and (Z) isomers, which differ in the spatial orientation of the substituents around the double bond.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C7H14 | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| CAS Number | 17618-77-8 (unspecified stereochemistry) | [1] |

| 20710-38-7 ((E)-isomer) | ||

| 10574-36-4 ((Z)-isomer) | ||

| Boiling Point | 97.3 °C at 760 mmHg | |

| Density | 0.714 g/cm³ |

Synthesis of this compound: A Representative Protocol

General Wittig Reaction Protocol for this compound

Reactants:

-

Phosphonium Salt: Ethyltriphenylphosphonium bromide

-

Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

Carbonyl Compound: 2-Pentanone

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

Reaction Conditions:

-

The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the reactive intermediates by oxygen or moisture.

-

The reaction temperature is typically maintained at low temperatures (e.g., -78 °C to 0 °C) during the formation of the ylide and the subsequent reaction with the ketone.

Workup Procedure:

-

Upon completion of the reaction, the mixture is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Below is a workflow diagram illustrating the general steps for the synthesis of this compound via the Wittig reaction.

References

The Discovery and History of 3-Methyl-2-hexene: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexene (C₇H₁₄) is an acyclic alkene that, while not a therapeutic agent itself, serves as a fundamental model compound in the study of organic reaction mechanisms, particularly elimination reactions. Its history is intrinsically linked to the broader exploration of alcohol dehydration and the application of spectroscopic techniques for structural elucidation. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting key data, experimental methodologies, and reaction pathways in a format tailored for the scientific community.

Discovery and Historical Context

The specific first synthesis of this compound is not prominently documented as a singular landmark discovery. Instead, its preparation is rooted in the extensive early 20th-century investigations into the acid-catalyzed dehydration of alcohols, a cornerstone of organic synthesis. The work of chemists like Frank C. Whitmore in the 1930s on the dehydration of various alcohols laid the theoretical groundwork for understanding the formation of alkenes from tertiary alcohols, such as 3-methyl-3-hexanol, the direct precursor to this compound.

These early studies established that the dehydration of tertiary alcohols proceeds readily via a carbocation intermediate, often leading to a mixture of isomeric alkenes. The regioselectivity of this reaction is famously governed by Zaitsev's rule, which correctly predicts that the most substituted (and therefore most stable) alkene will be the major product. In the case of 3-methyl-3-hexanol dehydration, this compound, a trisubstituted alkene, is a predicted major product.

The definitive characterization and differentiation of this compound from its isomers became feasible with the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference. The compound exists as two geometric isomers, (E)- and (Z)-3-Methyl-2-hexene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |

| CAS Number | 17618-77-8 (unspecified stereochemistry) | --INVALID-LINK-- |

| Boiling Point | 94 - 97.26 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Density | ~0.711 - 0.714 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Refractive Index | ~1.410 - 1.414 | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Key Values and Observations | Reference |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Data for both (E) and (Z) isomers were reported in this seminal paper, allowing for their differentiation. (Specific values from the original publication are not publicly available). | --INVALID-LINK-- |

| ¹H NMR | Chemical Shifts (δ, ppm) | Olefinic proton (~5.1-5.4 ppm), allylic protons, and alkyl protons are present. The exact shifts and coupling constants differ for (E) and (Z) isomers. | General NMR Principles |

| Mass Spec. (EI) | Key Fragments (m/z) | Molecular Ion [M]⁺• at m/z 98. Major fragments often include loss of methyl (m/z 83) and ethyl (m/z 69) groups, with a base peak typically at m/z 41 ([C₃H₅]⁺). | --INVALID-LINK-- |

| GC | Kovats Retention Index | Standard non-polar columns: ~701-716. This value is crucial for chromatographic identification. | --INVALID-LINK-- |

Synthesis and Reaction Mechanisms

The primary and historically significant method for synthesizing this compound is the acid-catalyzed dehydration of 3-methyl-3-hexanol. This reaction proceeds via an E1 elimination mechanism.

Reaction Pathway

The E1 mechanism involves a two-step process initiated by the protonation of the alcohol's hydroxyl group, which creates a good leaving group (water). Departure of the water molecule forms a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Unveiling the Enigma: A Technical Guide to the Natural Sources of 3-Methyl-2-hexene

A comprehensive review of scientific literature reveals a notable absence of documented natural sources for the olefinic compound 3-Methyl-2-hexene. Despite extensive analysis of volatile organic compounds in a wide array of plants, fruits, and insect semiochemicals, this specific branched alkene has not been identified as a naturally occurring metabolite. This guide summarizes the current state of knowledge and outlines the methodologies typically employed for the identification of such volatile compounds, providing a framework for future research in this area.

Introduction to this compound

This compound is a volatile organic compound with the chemical formula C₇H₁₄. It exists as two geometric isomers, (E)- and (Z)-3-Methyl-2-hexene, distinguished by the spatial arrangement of substituents around the carbon-carbon double bond. While its synthetic applications are established, its presence in nature remains elusive.

Exhaustive Search for Natural Occurrences

An in-depth search of scientific databases and literature was conducted to identify any reported natural sources of this compound. This investigation focused on several key areas where volatile organic compounds are prevalent:

-

Plant Kingdom: Extensive research on the volatile profiles of various fruits, including mango (Mangifera indica), durian (Durio zibethinus), grapes (Vitis vinifera), passion fruit (Passiflora edulis), and sapote (Pouteria macrophylla), did not report the presence of this compound. The analyses of essential oils from numerous aromatic plants also did not list this compound among their constituents.

-

Insecta Class: The study of insect semiochemicals, which often include branched-chain hydrocarbons, has not yielded any evidence of this compound being used as a pheromone or allomone.

-

Fermentation Products: While fermentation processes are known to produce a diverse range of volatile compounds, a review of the literature on the aroma profiles of fermented foods and beverages did not indicate the presence of this compound.

The absence of evidence suggests that if this compound is a natural product, it is likely produced in quantities below the detection limits of standard analytical techniques or is present in organisms that have not yet been subjected to detailed volatile compound analysis.

Standard Experimental Protocols for Volatile Organic Compound Analysis

Though no specific protocols for the extraction and identification of this compound from natural sources can be cited due to its apparent absence, this section details the general methodologies employed by researchers for the analysis of volatile organic compounds (VOCs) from natural matrices. These protocols would be applicable should a natural source be discovered in the future.

Sample Preparation and Volatile Extraction

The initial step involves the careful preparation of the biological sample to preserve its volatile profile. This is typically followed by an extraction technique designed to isolate the VOCs from the matrix. Common methods include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds adsorb to the fiber and are subsequently desorbed into the injector of a gas chromatograph.

-

Simultaneous Distillation-Extraction (SDE): This method involves the simultaneous distillation of water from the sample and extraction of the volatile compounds with an organic solvent.

-

Solvent Extraction: Direct extraction of the sample with a suitable organic solvent, often followed by concentration steps.

Identification and Quantification

The identification and quantification of volatile compounds are predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column. The retention time of a compound is a key identifier.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST, Wiley).

Quantification is typically achieved by using an internal standard and generating a calibration curve.

Potential Biosynthetic Pathways (Hypothetical)

In the absence of a known natural source, any discussion of the biosynthesis of this compound remains purely speculative. However, based on the known biosynthetic pathways of other branched-chain alkenes in nature, a hypothetical pathway can be proposed. It would likely originate from the metabolism of branched-chain amino acids such as leucine or isoleucine, followed by a series of enzymatic reactions including decarboxylation, dehydration, and isomerization.

The logical relationship for a hypothetical discovery and characterization workflow is depicted below.

Conclusion and Future Directions

This technical guide concludes that, based on currently available scientific literature, there are no known natural sources of this compound. The methodologies for the analysis of volatile organic compounds are well-established and could be readily applied to identify this compound should a potential source be discovered.

Future research should focus on the comprehensive analysis of a wider range of organisms, particularly those from underexplored ecosystems. The application of more sensitive analytical techniques could also be beneficial in detecting trace amounts of this compound that may have been previously missed. The discovery of a natural source of this compound would open up new avenues of research into its biosynthesis, ecological role, and potential applications.

Thermodynamic Properties of 3-Methyl-2-hexene: A Technical Guide

This in-depth technical guide provides a summary of available thermodynamic data for 3-Methyl-2-hexene. The information is intended for researchers, scientists, and drug development professionals who require precise thermodynamic parameters for this compound. This document presents quantitative data in structured tables, outlines common experimental protocols for the determination of such data, and includes a visualization of the general workflow for thermodynamic data acquisition.

Core Thermodynamic Data

This compound (C7H14, molar mass: 98.1861 g/mol ) is an unsaturated hydrocarbon with two stereoisomers, (E)- and (Z)-3-Methyl-2-hexene.[1][2] The thermodynamic properties can vary between the individual isomers and the isomeric mixture. The following tables summarize the key thermodynamic data available for this compound and its isomers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Compound | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -75.9 ± 1.5 | kJ/mol | This compound | Cheméo |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 46.29 | kJ/mol | This compound | Cheméo |

Table 2: Heat Capacity and Entropy

| Property | Value | Units | Temperature (K) | Compound | Source |

| Ideal Gas Heat Capacity (Cp,gas) | 165.71 | J/mol·K | 298.15 | This compound | Cheméo |

| Ideal Gas Heat Capacity (Cp,gas) | 240.48 | J/mol·K | 400.00 | This compound | Cheméo |

| Ideal Gas Heat Capacity (Cp,gas) | 315.24 | J/mol·K | 500.00 | This compound | Cheméo |

Table 3: Phase Change and Critical Properties

| Property | Value | Units | Compound | Source |

| Normal Boiling Point (Tboil) | 367 ± 5 | K | This compound | NIST WebBook[3] |

| Enthalpy of Vaporization (ΔvapH°) | 35.6 | kJ/mol | (Z)-3-Methyl-2-hexene | NIST WebBook[4] |

| Enthalpy of Vaporization (ΔvapH) | 34.2 | kJ/mol | (Z)-3-Methyl-2-hexene | NIST WebBook[4] |

| Enthalpy of Vaporization (ΔvapH°) | 8.20 | kcal/mol | (E)-3-Hexene, 2-methyl- | NIST WebBook[5] |

| Critical Temperature (Tc) | 545.00 | K | This compound | Cheméo |

| Critical Pressure (Pc) | 2900.00 | kPa | This compound | Cheméo |

Experimental Protocols

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a volatile organic compound is typically determined indirectly through its enthalpy of combustion.

Bomb Calorimetry:

-

A precisely weighed sample of the compound is placed in a sealed container, known as a "bomb," which is then filled with high-pressure oxygen.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).

-

The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

-

The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity

The heat capacity (Cp) of a liquid or gaseous sample is a measure of the heat required to raise its temperature by a specific amount.

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate within the DSC instrument.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Vapor Pressure Measurement:

-

The vapor pressure of the liquid is measured at various temperatures. This can be achieved using a static or dynamic method. In the static method, the substance is placed in a closed container, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to determine the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Boiling Point

The normal boiling point (Tboil) is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure at sea level.

Ebulliometry:

-

An ebulliometer is an instrument designed to measure the boiling point of a liquid with high precision.

-

The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated thermometer.

-

The design of the apparatus ensures that the thermometer is immersed in the vapor phase and is not affected by superheating of the liquid.

Critical Properties

The critical temperature (Tc) and critical pressure (Pc) are the temperature and pressure at the critical point, above which distinct liquid and gas phases do not exist.

Sealed-Tube Method:

-

A small amount of the liquid is sealed in a sturdy glass tube.

-

The tube is slowly heated in a controlled-temperature bath.

-

As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears at the critical temperature.

-

The pressure at this point is the critical pressure. Visual observation is used to determine the point at which the phase boundary vanishes.

Visualization of Thermodynamic Data Workflow

The following diagram illustrates a generalized workflow for the acquisition and analysis of thermodynamic data for a volatile organic compound.

Caption: Generalized workflow for thermodynamic data acquisition.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ebulliometer - Wikipedia [en.wikipedia.org]

- 4. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Methyl-2-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-methyl-2-hexene in various organic synthesis reactions. The protocols are based on established chemical principles and analogous procedures for similar substrates.

Overview of this compound

This compound is a versatile unsaturated hydrocarbon that serves as a valuable starting material in organic synthesis. Its trisubstituted double bond is reactive towards a variety of reagents, allowing for the synthesis of a diverse range of functionalized molecules. This makes it a useful building block in the development of new chemical entities, including those with potential pharmaceutical applications.

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 17618-77-8 |

| Boiling Point | 94 °C |

| Density | 0.72 g/cm³ |

Key Synthetic Applications and Protocols

The reactivity of the double bond in this compound allows for several key transformations, including electrophilic additions, hydroboration-oxidation, epoxidation, ozonolysis, and catalytic hydrogenation.

Electrophilic Addition of Hydrogen Halides

Electrophilic addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation.

Reaction Scheme: Markovnikov Addition of HCl

Caption: Markovnikov addition of HCl to this compound.

Experimental Protocol: Synthesis of 3-Chloro-3-methylhexane

This protocol is based on general procedures for the hydrochlorination of alkenes.[1]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-